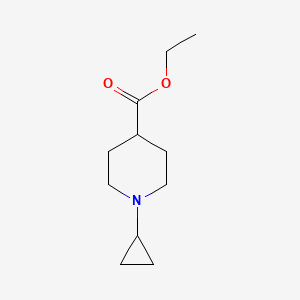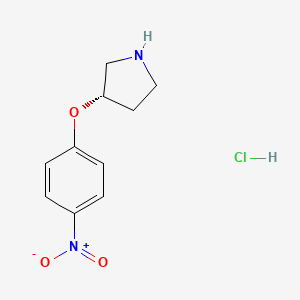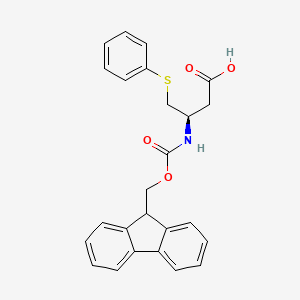
(5-Bromo-4-méthylpyridin-2-yl)méthanamine chlorhydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(5-Bromo-4-methylpyridin-2-yl)methanamine hydrochloride” is a chemical compound with the CAS number 1257535-47-9 . It has a molecular weight of 238 . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for “(5-Bromo-4-methylpyridin-2-yl)methanamine” is1S/C7H9BrN2/c1-5-2-6 (3-9)10-4-7 (5)8/h2,4H,3,9H2,1H3 . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
“(5-Bromo-4-methylpyridin-2-yl)methanamine” has a molecular weight of 201.07 . It is stored at a temperature of 4 degrees Celsius . The compound is in liquid form .Applications De Recherche Scientifique
Chimie médicinale et développement de médicaments
(5-Bromo-4-méthylpyridin-2-yl)méthanamine chlorhydrate: a été étudié pour son potentiel en tant que bloc de construction dans la synthèse de nouveaux dérivés de pyridine. Ces dérivés présentent des activités biologiques intéressantes et pourraient servir de composés de tête pour le développement de médicaments . Plus précisément, le composé a été utilisé dans la synthèse de dérivés de pyridine via des réactions de couplage croisé de Suzuki. Ces dérivés ont montré des activités antithrombolytiques, d'inhibition de la formation de biofilm et hémolytiques .
Agents antibactériens
Une bibliothèque de 5-Bromo-N-(4-méthylpyridin-2-yl)thiophène-2-carboxamides a été synthétisée en utilisant des réactions de couplage croisé de Suzuki Miyaura. Ces composés ont démontré une efficacité antibactérienne contre divers agents pathogènes. Notamment, ils ont montré une augmentation des concentrations minimales inhibitrices (CMI) contre plusieurs antibiotiques, notamment l'ampicilline, la céftazidime et la ciprofloxacine .
Science des matériaux et cristaux liquides
Les dérivés de pyridine dérivés du This compound ont également été étudiés pour leur potentiel en tant que dopants chiraux dans les cristaux liquides. Les calculs de la théorie de la fonctionnelle de la densité (DFT) ont révélé leurs propriétés électroniques, leurs orbitales moléculaires et leurs indices de réactivité. Ces dérivés pourraient trouver des applications dans les écrans à cristaux liquides et d'autres dispositifs optoélectroniques .
Biologie chimique et tests biochimiques
Les chercheurs ont exploré l'utilisation de ce composé dans les tests biochimiques en raison de sa structure unique. Enquêter sur ses interactions avec les cibles biologiques et les enzymes pourrait fournir des informations sur ses applications thérapeutiques potentielles .
Synthèse organique et transformations de groupes fonctionnels
La polyvalence synthétique du This compound le rend précieux en synthèse organique. Sa réactivité dans les réactions de couplage croisé permet la construction de diverses molécules à base de pyridine, qui peuvent être ensuite fonctionnalisées à diverses fins .
Catalyse et conception de ligands
La partie pyridine du composé peut servir de ligand en chimie de coordination et en catalyse. Les chercheurs peuvent explorer son utilisation dans des réactions catalysées par des métaux de transition ou comme bloc de construction pour la conception de ligands .
Mécanisme D'action
(5-Bromo-4-methylpyridin-2-yl)methanamine hydrochloride functions as an inhibitor of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition of enzyme activity can be used to study the effects of drugs on enzyme activity and drug metabolism.
Biochemical and Physiological Effects
The inhibition of acetylcholinesterase by (5-Bromo-4-methylpyridin-2-yl)methanamine hydrochloride has been shown to have a number of biochemical and physiological effects. In particular, it has been shown to increase the concentration of acetylcholine in the brain, which can lead to increased alertness and focus. Additionally, (5-Bromo-4-methylpyridin-2-yl)methanamine hydrochloride has been shown to have an anti-inflammatory effect, as well as an anticonvulsant effect.
Avantages Et Limitations Des Expériences En Laboratoire
The use of (5-Bromo-4-methylpyridin-2-yl)methanamine hydrochloride in laboratory experiments has several advantages. It is relatively easy to synthesize and is relatively inexpensive. Additionally, it can be used in a variety of biochemical and physiological experiments. However, it is important to note that (5-Bromo-4-methylpyridin-2-yl)methanamine hydrochloride should be handled with care, as it is a potent inhibitor of enzymes.
Orientations Futures
There are a number of potential future directions for the use of (5-Bromo-4-methylpyridin-2-yl)methanamine hydrochloride. It could be used in the study of drug metabolism, as well as in the study of enzyme kinetics. Additionally, it could be used in the synthesis of other molecules, such as peptides and proteins. Finally, it could be used in the development of new drugs and therapies, as it has been shown to have anti-inflammatory and anticonvulsant effects.
Méthodes De Synthèse
(5-Bromo-4-methylpyridin-2-yl)methanamine hydrochloride is synthesized through a reaction of 5-bromo-4-methylpyridine and methanamine hydrochloride. This reaction is carried out in an organic solvent, such as acetonitrile, and is catalyzed by a strong acid, such as trifluoroacetic acid. The reaction is then heated to a temperature of around 100°C to achieve the desired product.
Safety and Hazards
The safety information for “(5-Bromo-4-methylpyridin-2-yl)methanamine” includes several hazard statements: H302, H314, H335 . The precautionary statements include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, P501 .
Propriétés
IUPAC Name |
(5-bromo-4-methylpyridin-2-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2.ClH/c1-5-2-6(3-9)10-4-7(5)8;/h2,4H,3,9H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTZPXCLHJPBUQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70694172 |
Source


|
| Record name | 1-(5-Bromo-4-methylpyridin-2-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70694172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.52 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1257535-47-9 |
Source


|
| Record name | 1-(5-Bromo-4-methylpyridin-2-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70694172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3h-Imidazo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B571760.png)





![3-Bromo-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B571767.png)
![[3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid](/img/structure/B571768.png)


